molecular formula C14H11ClO3 B2867963 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 339020-35-8

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2867963
CAS No.: 339020-35-8
M. Wt: 262.69
InChI Key: UZHUKTGWEOUZMV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69. The purity is usually 95%.
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Scientific Research Applications

Reaction and Synthesis

The reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system has been studied. This reaction provides a method to synthesize 2-alkenoylphenols from 2-hydroxybenzaldehydes, which could potentially be applied to "3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" for the synthesis of novel organic compounds (Kokubo et al., 1999).

Photochemistry

The photochemistry of certain chlorinated hydroxybenzaldehydes involves complex reactions that lead to the formation of various photoproducts, such as indanone derivatives, through mechanisms like 1,5-hydrogen migration from the excited state of the compounds. These photoreactions have potential applications in synthetic organic chemistry (Plíštil et al., 2006).

Spectroscopy

Studies using NMR spectroscopy on chlorinated 3,4-dihydroxybenzaldehydes provide valuable information on the electronic environment of these compounds, which can be useful for understanding the chemical behavior of "this compound" and similar molecules (Kolehmainen et al., 1995).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-4-1-9(2-5-11)7-12-13(17)6-3-10(8-16)14(12)18/h1-6,8,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUKTGWEOUZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2O)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.